molecular formula C12H10F2N2O3 B1683624 扎达维林 CAS No. 101975-10-4

扎达维林

货号 B1683624
CAS 编号: 101975-10-4
分子量: 268.22 g/mol
InChI 键: HJMQDJPMQIHLPB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zardaverine is a pyridazinone derivative where pyridazin-3 (2H)-one is substituted at C-6 with a 4-(difluoromethoxy)-3-methoxyphenyl group . It is a dual-selective PDE3/4 phosphodiesterase inhibitor . Studies suggest that it may have useful anti-cancer properties .


Molecular Structure Analysis

Zardaverine has the molecular formula C12H10F2N2O3 . It is an organofluorine compound and a pyridazinone .


Physical And Chemical Properties Analysis

Zardaverine has a molar mass of 268.22 g/mol . It is a solid at room temperature . Unfortunately, specific information on its physical and chemical properties like odor, pH, melting point, boiling point, and flash point are not available .

科学研究应用

Specific Scientific Field

This application falls under the field of Oncology , specifically the treatment of Hepatocellular Carcinoma (HCC) .

Summary of the Application

Zardaverine, a dual-selective phosphodiesterase (PDE) 3/4 inhibitor, has shown potent and selective antitumor activity against HCC cells both in vitro and in vivo .

Methods of Application or Experimental Procedures

The study investigated the potential antitumor activity of zardaverine in HCC cells. Although zardaverine, PDE3 inhibitor trequinsin, and PDE4 inhibitor rolipram all increased intracellular cAMP levels through inhibiting PDE activity, only zardaverine significantly and selectively inhibited the proliferation of certain HCC cells .

Results or Outcomes

Zardaverine induced G0/G1 phase cell cycle arrest of sensitive HCC cells through dysregulating cell cycle-associated proteins, including Cdk4, Cdk6, Cdk2, Cyclin A, Cyclin E, p21, and Rb . The expression of Rb was found to be inversely related to the cell sensitivity to zardaverine .

Application in Immunology

Specific Scientific Field

This application is in the field of Immunology , specifically the inhibition of recruitment and activation of neutrophils .

Summary of the Application

Zardaverine, along with other pyridazinone-scaffold-based compounds, has been studied for its ability to modulate the production of pro-inflammatory mediators, reactive oxygen species (ROS), and phagocytosis .

Methods of Application or Experimental Procedures

In vitro treatment of lipopolysaccharide-stimulated polymorphonuclear neutrophils (PMNs) with zardaverine and other compounds inhibited the release of interleukin-8, tumor necrosis factor-α, and matrix metalloproteinase-9 . Zardaverine was also tested in vivo for its ability to limit tissue recruitment of PMNs in a murine air pouch model .

Results or Outcomes

The phagocytic ability of PMNs, but not ROS production, was reduced following treatment with zardaverine . In the murine air pouch model, lipopolysaccharide (LPS)-induced PMNs recruitment was significantly decreased upon addition of zardaverine .

安全和危害

Zardaverine may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

未来方向

Zardaverine may have potential as targeted therapies for some hepatocellular carcinoma (HCC), and the likely mechanism of action underlying its selective antitumor activity may be related to its regulation of Rb or Rb-associated signaling in cell cycles . The diversification of PDE inhibitors will continue to grow thanks to the molecules in preclinical development and the ongoing research involving drugs in clinical development .

属性

IUPAC Name

3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O3/c1-18-10-6-7(2-4-9(10)19-12(13)14)8-3-5-11(17)16-15-8/h2-6,12H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMQDJPMQIHLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNC(=O)C=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042559
Record name Zardaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zardaverine

CAS RN

101975-10-4
Record name Zardaverine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101975-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zardaverine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101975104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zardaverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02918
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zardaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZARDAVERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ358GWH6Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zardaverine
Reactant of Route 2
Reactant of Route 2
Zardaverine
Reactant of Route 3
Zardaverine
Reactant of Route 4
Reactant of Route 4
Zardaverine
Reactant of Route 5
Zardaverine
Reactant of Route 6
Zardaverine

Citations

For This Compound
966
Citations
C Schudt, S Winder, B Müller, D Ukena - Biochemical pharmacology, 1991 - Elsevier
… , zardaverine exerts a positive inotropic action on heart muscle in vitro. The actions of zardaverine are … In the present study, the effects of zardaverine on the different PDE isozymes were …
Number of citations: 125 www.sciencedirect.com
T Brunnee, R Engelstatter… - European Respiratory …, 1992 - Eur Respiratory Soc
… The maximum mean difference between zardaverine and placebo … We conclude that inhalational administratjon of zardaverine … We conclude that inhaled zardaverine has a modest …
Number of citations: 97 erj.ersjournals.com
JC Kips, GF Joos, RA Peleman… - Clinical & Experimental …, 1993 - Wiley Online Library
… In this study we evaluated the effect of zardaverine in an in … each were pretreated with placebo or zardaverine (I, 10, 30^mol/… Zardaverine did not influence basehne lung resistance (RL), …
Number of citations: 36 onlinelibrary.wiley.com
FU Schade, C Schudt - European journal of pharmacology, 1993 - Elsevier
Murine resident peritoneal macrophages were stimulated with lipopolysaccharide and treated with phosphodiesterase (PDE) inhibitors zardaverine, rolipram and motapizone. The PDE …
Number of citations: 73 www.sciencedirect.com
D Ukena, K Rentz, C Reiber, GW Sybrecht - Respiratory medicine, 1995 - Elsevier
Zardaverine is a selective inhibitor of phosphodiesterase (PDE) III and IV isozymes. It has been shown to exert potent bronchodilator effects in animals. In order to study the efficacy and …
Number of citations: 40 www.sciencedirect.com
L Sun, H Quan, C **e, L Wang, Y Hu, L Lou - PLoS One, 2014 - journals.plos.org
… In this report, we investigated the antitumor activity of zardaverine and found that zardaverine … of zardaverine is independent of the PDE3/4 inhibition. Our data indicate that zardaverine …
Number of citations: 24 journals.plos.org
DM Cartledge, KM Robbins, KM Drake… - Frontiers in …, 2017 - frontiersin.org
… zardaverine action in CS242 ERMS, although we have not yet tested this hypothesis. In conclusion, we have identified zardaverine … mechanism of action of zardaverine in CS242 ERMS …
Number of citations: 9 www.frontiersin.org
HG Hoymann, U Heinrich, R Beume… - Experimental lung …, 1994 - Taylor & Francis
Zardaverine (Byk Gulden, Konstanz, Germany) is a new selective phosphodi-esterase (PDE) III/IV inhibitor. The bronchodilating and bronchoprotective potency of zardaverine and the …
Number of citations: 21 www.tandfonline.com
C Schudt, S Winder, M Eltze, U Kilian… - Agents and actions …, 1991 - europepmc.org
… zardaverine and adenylate cyclase activators such as prostaglandins or forskolin. Application of zardaverine … An antiinflammatory potential in vivo of zardaverine is demonstrated by the …
Number of citations: 66 europepmc.org
J Jeong, SJ Sa, HJ Chung, S Baek, I Choi - CryoLetters, 2018 - ingentaconnect.com
… sperm, suggesting that Zardaverine is a good … the Zardaverine treatment had no deleterious effects on mitochondrial activity. In summary, the phosphodiesterase inhibitor Zardaverine …
Number of citations: 3 www.ingentaconnect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。